![molecular formula C17H15NO4 B268754 Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)
Methyl 4-[(3-acetylanilino)carbonyl]benzoate
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Overview
Description
Methyl 4-[(3-acetylanilino)carbonyl]benzoate is a synthetic compound that is widely used in scientific research. This compound is also known as N-(3-acetylphenyl)-4-(methoxycarbonyl)benzamide or Methyl N-(3-acetylphenyl)-4-carboxybenzamide. Methyl 4-[(3-acetylanilino)carbonyl]benzoate is a member of the benzoate ester family and is commonly used as a reagent in organic chemistry.
Mechanism of Action
Methyl 4-[(3-acetylanilino)carbonyl]benzoate does not have a specific mechanism of action. However, this compound is known to facilitate the formation of peptide bonds in organic synthesis.
Biochemical and Physiological Effects:
Methyl 4-[(3-acetylanilino)carbonyl]benzoate does not have any known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
Methyl 4-[(3-acetylanilino)carbonyl]benzoate is a useful reagent in organic chemistry due to its ability to facilitate the formation of peptide bonds. However, this compound is not commonly used in biological research due to its lack of biochemical and physiological effects.
Future Directions
Future research on Methyl 4-[(3-acetylanilino)carbonyl]benzoate could focus on its potential as a reagent in the synthesis of novel compounds. Additionally, research could be conducted on the potential use of this compound in the preparation of peptides and proteins. Future studies could also investigate the use of Methyl 4-[(3-acetylanilino)carbonyl]benzoate in drug discovery and development.
Synthesis Methods
Methyl 4-[(3-acetylanilino)carbonyl]benzoate can be synthesized by the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with methyl chloroformate to produce Methyl 4-[(3-acetylanilino)carbonyl]benzoate.
Scientific Research Applications
Methyl 4-[(3-acetylanilino)carbonyl]benzoate is widely used in scientific research as a reagent in organic chemistry. This compound is used as a building block in the synthesis of other compounds and is also used as a reagent in the preparation of peptides and proteins.
properties
Product Name |
Methyl 4-[(3-acetylanilino)carbonyl]benzoate |
---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl 4-[(3-acetylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H15NO4/c1-11(19)14-4-3-5-15(10-14)18-16(20)12-6-8-13(9-7-12)17(21)22-2/h3-10H,1-2H3,(H,18,20) |
InChI Key |
YKODDRUTZVKYLX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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